(2R,3R)-2,3-dimethylmorpholine
Overview
Description
(2R,3R)-2,3-dimethylmorpholine is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. This compound belongs to the class of morpholines, which are six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The presence of two methyl groups at the 2 and 3 positions in the (2R,3R) configuration imparts unique chemical and physical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with an epoxide. For example, the reaction of (R,R)-2,3-butanediol with ammonia or a primary amine under acidic conditions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the preparation of the starting materials, the cyclization reaction, and subsequent purification steps like distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted morpholines with various alkyl or aryl groups.
Scientific Research Applications
(2R,3R)-2,3-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a chiral auxiliary in the synthesis of pharmaceuticals.
Industry: Employed in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into chiral active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-dimethylmorpholine: The enantiomer of (2R,3R)-2,3-dimethylmorpholine with different stereochemical properties.
Morpholine: The parent compound without the methyl groups.
N-methylmorpholine: A derivative with a single methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties compared to its enantiomer and other morpholine derivatives. This uniqueness makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and chiral catalysis.
Properties
IUPAC Name |
(2R,3R)-2,3-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJFPCBECZHXNS-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OCCN1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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